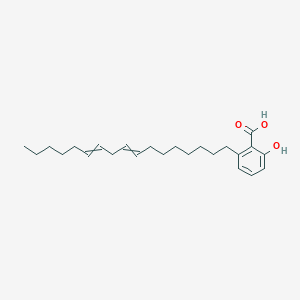
2-Heptadeca-8,11-dienyl-6-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptadeca-8,11-dienyl-6-hydroxybenzoic acid is a chemical compound known for its unique structure and potential biological activities. It is also referred to as Ginkgolic acid C17:2 . This compound is characterized by a long hydrocarbon chain with two double bonds and a hydroxyl group attached to a benzoic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadeca-8,11-dienyl-6-hydroxybenzoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of heptadeca-8,11-dienyl alcohol with 6-hydroxybenzoic acid, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-Heptadeca-8,11-dienyl-6-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.
Substitution: The hydroxyl group on the benzoic acid moiety can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Scientific Research Applications
2-Heptadeca-8,11-dienyl-6-hydroxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Heptadeca-8,11-dienyl-6-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This action helps in managing blood sugar levels in diabetic patients . Additionally, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Similar Compounds
Ginkgolic Acid C151: Similar structure but with a shorter hydrocarbon chain and one double bond.
Ginkgolic Acid C171: Similar structure but with only one double bond in the hydrocarbon chain.
Ginkgolic Acid C130: Similar structure but with a shorter saturated hydrocarbon chain.
Uniqueness
2-Heptadeca-8,11-dienyl-6-hydroxybenzoic acid stands out due to its specific double bond configuration and longer hydrocarbon chain, which may contribute to its unique biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H36O3 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-heptadeca-8,11-dienyl-6-hydroxybenzoic acid |
InChI |
InChI=1S/C24H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h6-7,9-10,17,19-20,25H,2-5,8,11-16,18H2,1H3,(H,26,27) |
InChI Key |
OFFQPVDOVYHTBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















